1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a benzimidazole moiety and a morpholine ring. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole. It is a heterocyclic aromatic compound that is important in a variety of biological and clinical applications . Morpholine is a common organic solvent and also used in organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .Scientific Research Applications
Synthesis and Biological Activity
The compound's derivatives have been synthesized and evaluated for their biological activities, including antioxidant, anti-inflammatory, anticancer, antifungal, and antimicrobial activities. For instance, a study by Özil et al. (2018) detailed the synthesis of benzimidazole derivatives containing morpholine, which demonstrated significant antioxidant activities and α-glucosidase inhibitory potential, suggesting their potential as glucosidase inhibitors with antioxidant properties (Özil, Cansu Parlak, & N. Baltaş, 2018).
Another study explored the antimicrobial and antifungal efficacy of novel benzimidazole-morpholine derivatives, highlighting their potent activity against various pathogens and suggesting their use as dual-acting inhibitors for therapeutic applications (N. O. Can et al., 2017).
Anticancer and Antifungal Properties
Benzimidazole derivatives bearing the morpholine moiety have been synthesized and tested for their anticancer and antifungal activities. For example, Yurttaş et al. (2013) reported on the synthesis of such derivatives and their selective activity against MCF-7 and C6 cell lines, indicating their potential as novel anticancer agents (L. Yurttaş et al., 2013).
Furthermore, compounds have been identified for their antifungal activities, with some showing higher efficacy than standard treatments, underscoring the value of these compounds in developing new antifungal agents (Zhi-qiang Qu et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-5-7-17(8-6-16)26-14-11-24-19-4-2-1-3-18(19)22-20(24)15-23-9-12-25-13-10-23/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIMTEMZLGECOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.